2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)6(4-14)1-5(8)2-9(15)16/h1,3,10H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXCTCPSQUCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)C(F)F)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyanation
- The bromine atom is introduced via electrophilic aromatic substitution or by halogenation of a suitable precursor such as a phenylacetic acid derivative or benzyl chloride intermediate.
- Cyanation is commonly achieved by nucleophilic substitution of a benzyl halide intermediate with sodium cyanide under controlled temperature conditions (typically around 80 °C) and in the presence of phase transfer catalysts like tetramethylammonium chloride, which facilitate the reaction in mixed solvent systems (e.g., ethanol/water).
Difluoromethylation
- The difluoromethyl group can be introduced using difluoromethylating reagents or via selective fluorination reactions on methyl-substituted intermediates.
- Industrially, difluoromethylation often requires catalytic systems and precise temperature control to avoid side reactions and ensure regioselectivity, sometimes employing continuous flow reactors for enhanced reaction control.
Formation of the Phenylacetic Acid Moiety
- The acetic acid side chain is typically formed by hydrolysis of the corresponding phenylacetonitrile intermediate under acidic reflux conditions (e.g., hydrochloric acid and acetic acid mixture), converting the nitrile to the carboxylic acid.
- Alternatively, carboxylation reactions or oxidation of methyl groups adjacent to the aromatic ring can be employed.
Representative Synthetic Route (Adapted from Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Halogenation | Bromination of substituted phenyl precursor | 2-Bromo-substituted aromatic intermediate |
| 2 | Cyanation | Sodium cyanide, tetramethylammonium chloride, EtOH/H2O, 80 °C | 2-Bromo-5-cyano-substituted intermediate |
| 3 | Difluoromethylation | Difluoromethylating agent, catalyst, controlled temp. | 2-Bromo-5-cyano-4-(difluoromethyl) intermediate |
| 4 | Hydrolysis/Carboxylation | HCl/Acetic acid reflux, or LiOH aqueous solution | This compound |
Reaction Conditions and Optimization
- Temperature Control : Critical in cyanation and difluoromethylation steps to maximize yield and minimize by-products.
- Catalysts and Additives : Use of quaternary ammonium salts as phase transfer catalysts in cyanation; palladium catalysts may be used in cyanation or fluorination steps.
- Solvent Systems : Mixed solvents such as ethanol/water for cyanation; sulfolane or dimethylformamide for fluorination reactions.
- Purification : Final product isolation typically involves recrystallization or chromatographic techniques to achieve high purity.
Research Findings and Industrial Insights
- Continuous flow reactors have been demonstrated to improve control over reaction parameters such as temperature and reaction time, leading to better yields and reproducibility in difluoromethylation and halogenation steps.
- The hydrolysis of nitrile intermediates to phenylacetic acids is a well-established method, with reflux in acidic media being the most common approach, providing good yields and straightforward purification.
- The use of palladium-catalyzed cyanation with zinc cyanide and N-iodosuccinimide for halogenation steps has been reported to enhance selectivity and reduce side reactions.
Comparative Table of Preparation Methods
| Aspect | Method A (Benzyl Cyanide Route) | Method B (Halogenation + Cyanation) | Method C (Continuous Flow Difluoromethylation) |
|---|---|---|---|
| Starting Materials | Phenylacetonitrile derivatives | Brominated aromatic compounds | Pre-halogenated aromatic intermediates |
| Key Reagents | Sodium cyanide, acid for hydrolysis | Sodium cyanide, N-iodosuccinimide, palladium catalyst | Difluoromethylating agents, catalysts |
| Reaction Conditions | Reflux in HCl/AcOH for hydrolysis | 80 °C cyanation, room temp to 150 °C halogenation | Controlled temperature, continuous flow reactor |
| Yield | Moderate to high | High with optimized catalysts | High with precise control |
| Purification | Recrystallization, filtration | Chromatography, recrystallization | Chromatography, recrystallization |
| Industrial Applicability | Established, longer route | Efficient, scalable | Emerging technology with better control |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a precursor in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can enhance biological activity or selectivity against specific targets.
Case Study: COX-2 Inhibition
Research indicates that phenylacetic acids similar to 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid can act as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are beneficial for treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparison of COX-2 Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 2-Bromo-5-cyano-4-(difluoromethyl)... | TBD | TBD |
| Compound A (reference) | 0.5 | 20 |
| Compound B (reference) | 0.3 | 15 |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and cross-coupling reactions, to create more complex molecules.
Example: Synthesis of Fluorinated Compounds
A study highlighted the use of this compound in synthesizing fluorinated derivatives that exhibit enhanced pharmacokinetic properties .
Material Science
In material science, this compound is explored for its potential applications in developing advanced materials with specific electronic or optical properties.
Case Study: Polymer Additives
Research has demonstrated that incorporating derivatives of this compound into polymer matrices can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
The following table compares key structural and inferred properties of 2-bromo-5-cyano-4-(difluoromethyl)phenylacetic acid with analogous compounds:
Key Observations:
- Acidity: The cyano group in the target compound likely lowers its pKa compared to halogenated analogs (e.g., 2-bromo-4,5-difluorobenzoic acid) .
- Lipophilicity: Bromine and difluoromethyl groups increase logP values, suggesting enhanced membrane permeability relative to amino or chlorine-containing analogs .
- Bioactivity: Unlike 2,4-dichloro-5-fluorophenylacetic acid (used in NSAID synthesis), the target compound’s cyano group may favor interactions with enzymatic active sites, akin to kinase inhibitors .
Functional Comparisons
Fluorinated Derivatives
- Influence of Fluorine: The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated phenylacetic acids (e.g., (R)-2-amino-2-phenylacetic acid) . This aligns with trends observed in fluorinated pharmaceuticals, where CF₂H groups reduce oxidative degradation .
- Antimicrobial Potential: Metal complexes of difluoromethyl-containing ligands (e.g., DPH in ) show antimicrobial activity against E. coli and S. aureus.
Regulatory Considerations
Unlike phenylacetic acid derivatives used in illicit drug synthesis (e.g., methamphetamine precursors), the target compound’s complex substituents likely exclude it from such applications .
Biological Activity
2-Bromo-5-cyano-4-(difluoromethyl)phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine, cyano, and difluoromethyl groups enhances its reactivity and affinity towards various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Bromine (Br) : Affects lipophilicity and biological interactions.
- Cyano (CN) : Enhances electrophilicity, potentially allowing for enzyme interactions.
- Difluoromethyl (CF2) : Imparts unique electronic properties that may influence binding affinity to biological targets.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's functional groups can facilitate non-covalent interactions, including hydrogen bonding and van der Waals forces, which modulate the activity of these targets. Notably, the bromine and difluoromethyl groups contribute to its ability to act as an enzyme inhibitor or receptor ligand.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it possesses activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
- Anticancer Activity : In a study evaluating the compound's effect on cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The mechanism involved the modulation of signaling pathways related to cell survival .
- Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound inhibits key metabolic enzymes with IC50 values in the low micromolar range, indicating significant potency .
Research Findings
A summary of research findings regarding the biological activity of this compound is presented in Table 1.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
